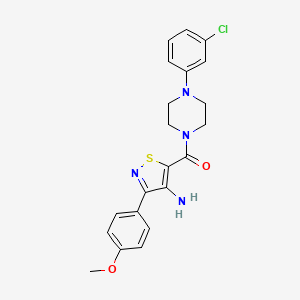

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Description

“(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone” is a heterocyclic compound featuring an isothiazole core substituted with a 4-methoxyphenyl group and an amino moiety, coupled to a piperazine ring bearing a 3-chlorophenyl substituent.

Properties

IUPAC Name |

[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2S/c1-28-17-7-5-14(6-8-17)19-18(23)20(29-24-19)21(27)26-11-9-25(10-12-26)16-4-2-3-15(22)13-16/h2-8,13H,9-12,23H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNQHMHSHPTJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways related to the biological activities mentioned above. The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Biological Activity

The compound (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The compound features a complex structure characterized by an isothiazole core, a piperazine moiety, and aromatic substituents. The presence of the 4-methoxyphenyl and 3-chlorophenyl groups contributes to its biological profile.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. In particular:

- MTT Assay Results : Compounds with similar isothiazole structures exhibited IC50 values in the micromolar range against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines. The structure-activity relationship indicates that modifications in the phenyl rings can enhance cytotoxicity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Isothiazole Derivative A | U-87 | 12.5 |

| Isothiazole Derivative B | MDA-MB-231 | 15.0 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar isothiazole derivatives have demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that the compound exhibits significant radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid. The DPPH assay results indicate that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and microbial resistance.

- Modulation of Cell Signaling Pathways : The compound may influence pathways related to apoptosis and cell proliferation, enhancing its anticancer efficacy .

Case Studies

Several case studies have documented the effects of isothiazole derivatives on cancer cell lines:

- Study on Glioblastoma Cells : A derivative with structural similarities showed a 70% reduction in cell viability at a concentration of 10 μM after 48 hours of treatment.

- Breast Cancer Models : Compounds were tested against MDA-MB-231 cells, resulting in significant apoptosis induction as observed through flow cytometry analysis.

Comparison with Similar Compounds

Conformational and Crystallographic Differences

The target compound’s 3-chlorophenyl group on the piperazine ring contrasts with the 4-chlorophenyl and 4-fluorophenyl substituents in Compounds 4 and 5. highlights that even minor halogen substitutions (e.g., Cl vs. F) can alter crystal packing due to differences in van der Waals radii (Cl: 1.80 Å; F: 1.47 Å) and electronic effects. For example:

Electronic and Reactivity Profiles

- Methoxy vs. Halogen Substituents: The methoxy group in the target compound increases electron density on the isothiazole ring, which may enhance nucleophilic reactivity at the amino site. In contrast, halogen substituents in Compounds 4 and 5 withdraw electron density, stabilizing the aromatic system but reducing nucleophilicity .

- Piperazine Modifications : The 3-chlorophenyl group on the piperazine ring may sterically hinder interactions compared to para-substituted analogs (e.g., 4-chlorophenyl in Compound 4), affecting binding affinity in receptor-based applications.

Research Implications and Limitations

Bioactivity Potential

Knowledge Gaps

- No crystallographic data or spectroscopic characterization (e.g., IR, NMR) are provided for the target compound.

- Comparative studies on solubility, thermal stability, and biological activity are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.